Benzene-1,2,4,5-tetraamine tetrahydrobromide Benzene-1,2,4,5-tetraamine tetrahydrobromide
Brand Name: Vulcanchem
CAS No.: 1236133-49-5
VCID: VC8061302
InChI: InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H
SMILES: C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br
Molecular Formula: C6H14Br4N4
Molecular Weight: 461.82 g/mol

Benzene-1,2,4,5-tetraamine tetrahydrobromide

CAS No.: 1236133-49-5

Cat. No.: VC8061302

Molecular Formula: C6H14Br4N4

Molecular Weight: 461.82 g/mol

* For research use only. Not for human or veterinary use.

Benzene-1,2,4,5-tetraamine tetrahydrobromide - 1236133-49-5

Specification

CAS No. 1236133-49-5
Molecular Formula C6H14Br4N4
Molecular Weight 461.82 g/mol
IUPAC Name benzene-1,2,4,5-tetramine;tetrahydrobromide
Standard InChI InChI=1S/C6H10N4.4BrH/c7-3-1-4(8)6(10)2-5(3)9;;;;/h1-2H,7-10H2;4*1H
Standard InChI Key NBTIKSMCYOUYTP-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br
Canonical SMILES C1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br

Introduction

Chemical Identity and Structural Characteristics

Benzene-1,2,4,5-tetraamine tetrahydrobromide is a bromide salt of 1,2,4,5-benzenetetramine, characterized by four amine groups symmetrically positioned on a benzene ring. Its molecular formula is C₆H₁₄Br₄N₄, with a molecular weight of 461.82 g/mol . Key structural and spectral data include:

PropertyValueSource
IUPAC Namebenzene-1,2,4,5-tetramine;tetrahydrobromide
InChI KeyNBTIKSMCYOUYTP-UHFFFAOYSA-N
SMILESC1=C(C(=CC(=C1N)N)N)N.Br.Br.Br.Br
X-ray CrystallographyNot publicly available
NMR (¹H/¹³C)Data unpublished

The compound’s symmetry and high nitrogen content make it a valuable precursor for conductive polymers and coordination complexes .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis typically begins with 4,6-dinitro-m-dichlorobenzene, which undergoes ammonolysis followed by catalytic hydrogenation. A patent by Chinese researchers (CN103102274A) details this process, achieving a 75% yield of the tetraamine intermediate, which is subsequently brominated .

Key Steps:

  • Ammonolysis: Reaction of 4,6-dinitro-m-dichlorobenzene with aqueous ammonia at 80–100°C.

  • Hydrogenation: Pd/C-catalyzed reduction under H₂ pressure (0.5–1.0 MPa) at 45–60°C.

  • Bromination: Treatment with hydrobromic acid to form the tetrahydrobromide salt .

Optimization Challenges

  • Side Reactions: Uncontrolled bromination may yield mono- or dibrominated byproducts.

  • Purification: Recrystallization from ethanol/water mixtures is critical to achieve >97% purity .

Physicochemical Properties

Thermal Stability

While direct data for the tetrahydrobromide is scarce, its hydrochloride analog decomposes at 200–282°C, suggesting comparable stability for the bromide salt .

Solubility and Reactivity

SolventSolubility (mg/mL)Conditions
Water14 (analog data)25°C, neutral pH
DMSO50 (analog data)25°C
EthanolLowReflux

The compound’s solubility profile aligns with ionic salts, favoring polar aprotic solvents .

Applications in Materials Science

Polymer Synthesis

Benzene-1,2,4,5-tetraamine tetrahydrobromide serves as a monomer for polybenzimidazoles (PBIs) and polyimides. For example:

  • Reaction with 2,5-dihydroxyterephthalic acid yields poly-1,4-(2,5-dihydroxy)phenylene benzodiimidazole, a high-performance resin with a viscosity >12 dL·g⁻¹, suitable for fiber production .

Coordination Chemistry

The tetraamine acts as a tetradentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic materials .

ParameterValueSource
GHS ClassificationNot formally assessed
Storage RecommendationsDesiccate at RT or –20°C
Stability>2 years in anhydrous conditions

Caution: As with polyamine salts, avoid inhalation and prolonged skin contact.

Future Directions

  • Drug Development: Explore the bromide’s pharmacokinetics compared to Y15.

  • Advanced Materials: Optimize its use in redox-active polymers for batteries.

  • Environmental Impact: Assess biodegradation pathways given its aromatic amine structure .

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